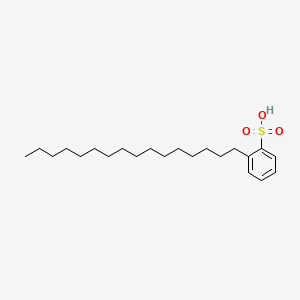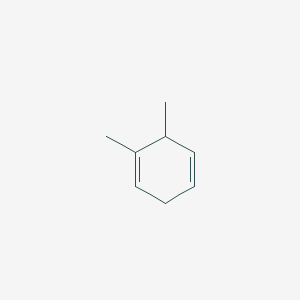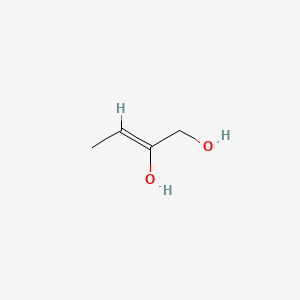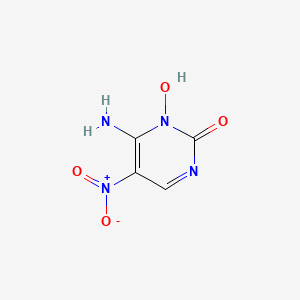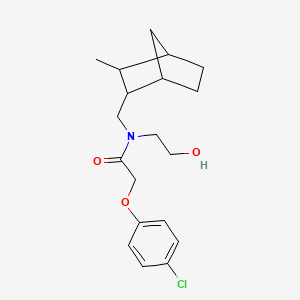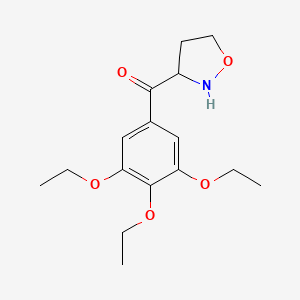![molecular formula C12H14N2O5 B14666758 N-[(Carboxymethyl)carbamoyl]phenylalanine CAS No. 38991-87-6](/img/structure/B14666758.png)
N-[(Carboxymethyl)carbamoyl]phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Carboxymethyl)carbamoyl]phenylalanine is a compound belonging to the class of ureas and phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the phenylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Carboxymethyl)carbamoyl]phenylalanine can be achieved through several methods. One common approach involves the reaction of phenylalanine with carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas and carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Carboxymethyl)carbamoyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carbamoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: Substitution reactions can occur at the phenyl ring or the carbamoyl group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbamoyl group may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N-[(Carboxymethyl)carbamoyl]phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(Carboxymethyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-carbamoyl-D-phenylglycine: This compound is similar in structure but differs in the position of the carbamoyl group.
N-carbamoyl-alpha amino acids: These compounds share the carbamoyl functional group but have different amino acid backbones.
Uniqueness
N-[(Carboxymethyl)carbamoyl]phenylalanine is unique due to its specific combination of the carbamoyl group with the phenylalanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
38991-87-6 |
|---|---|
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-(carboxymethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-10(16)7-13-12(19)14-9(11(17)18)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19) |
Clé InChI |
QPRPRCBDWMMBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
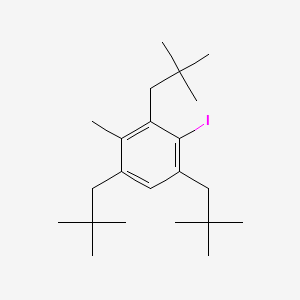
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
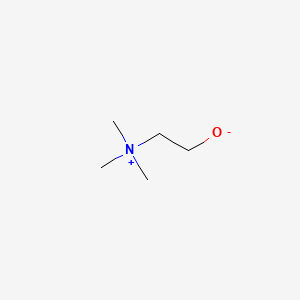
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
